4-Defluoro-2-fluoro Haloperidol-d4
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Overview
Description
4-Defluoro-2-fluoro Haloperidol-d4 is a deuterated analogue of Haloperidol, a well-known antipsychotic medication. This compound is used primarily in scientific research as a reference standard for analytical purposes. The deuterium atoms in its structure make it particularly useful in mass spectrometry studies, allowing for precise and accurate data analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Defluoro-2-fluoro Haloperidol-d4 typically involves the selective fluorination and deuteration of Haloperidol. The process begins with the halogenation of Haloperidol to introduce fluorine atoms at specific positions. This is followed by the incorporation of deuterium atoms through a series of chemical reactions. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and deuterating agents like deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Defluoro-2-fluoro Haloperidol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues with altered hydrogen content. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
4-Defluoro-2-fluoro Haloperidol-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and NMR spectroscopy studies.
Biology: Employed in biochemical assays to study the metabolism and pharmacokinetics of Haloperidol and its analogues.
Medicine: Utilized in pharmacological research to investigate the mechanisms of action and therapeutic potential of Haloperidol derivatives.
Mechanism of Action
The mechanism of action of 4-Defluoro-2-fluoro Haloperidol-d4 is similar to that of Haloperidol. It primarily acts as a dopamine receptor antagonist, blocking the dopamine D2 receptors in the brain. This action helps to alleviate symptoms of psychotic disorders by reducing the overactivity of dopamine pathways. Additionally, it may interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
4-Defluoro-2-fluoro Haloperidol-d4 can be compared with other similar compounds, such as:
Haloperidol: The parent compound, widely used as an antipsychotic medication.
4-Defluoro Haloperidol: A fluorinated analogue with similar pharmacological properties.
2-Fluoro Haloperidol: Another fluorinated derivative with distinct chemical and biological characteristics.
Haloperidol Decanoate: A long-acting injectable form of Haloperidol used for maintenance therapy in chronic psychotic disorders.
The uniqueness of this compound lies in its deuterated structure, which enhances its stability and allows for precise analytical measurements in scientific research .
Properties
IUPAC Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2/c22-17-9-7-16(8-10-17)21(26)11-14-24(15-12-21)13-3-6-20(25)18-4-1-2-5-19(18)23/h1-2,4-5,7-10,26H,3,6,11-15H2/i7D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVMQMKGIVIILI-ULDPCNCHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=CC=C3F)O)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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